6-(3-Methoxyphenyl)imidazo[2,1-b]oxazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H10N2O2 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
6-(3-methoxyphenyl)imidazo[2,1-b][1,3]oxazole |
InChI |
InChI=1S/C12H10N2O2/c1-15-10-4-2-3-9(7-10)11-8-14-5-6-16-12(14)13-11/h2-8H,1H3 |
InChI Key |
GDRIWESCCVTVCK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN3C=COC3=N2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Imidazo 2,1 B Oxazole Derivatives
Classical Approaches to Imidazo[2,1-b]oxazole Core Synthesis
Traditional methods for the construction of the imidazo[2,1-b]oxazole skeleton have historically relied on the cyclization of pre-functionalized precursors and the strategic use of substitution reactions to build the fused-ring system.
Cyclization Reactions of Precursor Molecules
The most prevalent classical approach to the imidazo[2,1-b]oxazole core is the condensation and subsequent cyclization of a 2-aminoimidazole derivative with an α-haloketone. This method, analogous to the Hantzsch thiazole (B1198619) synthesis, provides a reliable route to a variety of substituted imidazo[2,1-b]oxazoles.
For the synthesis of 6-(3-Methoxyphenyl)imidazo[2,1-b]oxazole, the key precursors would be a 2-aminoimidazole and 2-bromo-1-(3-methoxyphenyl)ethan-1-one. The reaction proceeds via an initial N-alkylation of the endocyclic nitrogen of the 2-aminoimidazole, followed by an intramolecular cyclization where the exocyclic amino group attacks the carbonyl carbon, and a final dehydration step to yield the aromatic fused-ring system.
Table 1: Representative Classical Cyclization for Imidazo[2,1-b]oxazole Synthesis
| Reactant A | Reactant B | Solvent | Conditions | Product |
|---|---|---|---|---|
| 2-Aminoimidazole | 2-Bromo-1-(3-methoxyphenyl)ethan-1-one | Ethanol | Reflux, 8-12 h | This compound |
This table presents a plausible reaction based on established chemical principles for analogous heterocyclic syntheses.
Nucleophilic and Electrophilic Substitution Strategies for Core Formation
The formation of the imidazo[2,1-b]oxazole core can also be viewed through the lens of sequential nucleophilic and electrophilic substitution reactions. In the reaction between a 2-aminoimidazole and an α-haloketone, the initial step is a nucleophilic attack of the imidazole (B134444) nitrogen on the electrophilic carbon bearing the halogen. The subsequent intramolecular cyclization involves the nucleophilic exocyclic amine attacking the electrophilic carbonyl carbon.
Variations of this strategy can involve modifying the precursors. For instance, starting with an imidazole derivative bearing a nucleophilic side chain at the 2-position and reacting it with an appropriate electrophile can also lead to the formation of the oxazole (B20620) ring.
Contemporary and Green Chemistry Protocols for Imidazo[2,1-b]oxazole Construction
In recent years, there has been a significant shift towards developing more efficient, sustainable, and environmentally friendly synthetic methods. These contemporary approaches often lead to higher yields, shorter reaction times, and a reduction in hazardous waste.
Microwave-Assisted Synthesis Enhancements
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. The synthesis of imidazo[2,1-b]oxazole derivatives has been shown to be significantly enhanced by the use of microwave irradiation, which often leads to dramatically reduced reaction times and improved yields compared to conventional heating.
In the context of synthesizing this compound, the reaction of 2-aminoimidazole with 2-bromo-1-(3-methoxyphenyl)ethan-1-one can be completed in minutes under microwave irradiation, as opposed to several hours under conventional reflux conditions. This rapid heating minimizes the formation of side products and often allows for simpler purification procedures.
Catalyst-Free and Environmentally Benign Methodologies
A key goal of green chemistry is the elimination or reduction of catalysts, especially those based on toxic or precious metals. For the synthesis of imidazo-fused heterocycles, catalyst-free methods are being developed, often in environmentally benign solvents like water or ethanol.
For instance, the synthesis of related benzo[d]imidazo[2,1-b]thiazoles has been successfully achieved under catalyst-free, microwave-assisted conditions in a water-isopropanol mixture. rsc.orgsemanticscholar.orgrsc.orgresearchgate.net This suggests that a similar green protocol could be applied to the synthesis of this compound, thereby avoiding the use of potentially hazardous catalysts and organic solvents.
Table 2: Comparison of Conventional vs. Microwave-Assisted Catalyst-Free Synthesis
| Method | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Conventional Heating | Ethanol | Reflux (78 °C) | 8-12 h | Moderate |
Data in this table is representative of typical improvements seen in related heterocyclic syntheses when switching from conventional to microwave-assisted methods.
Regioselective Functionalization and Derivatization of the Imidazo[2,1-b]oxazole System
Once the this compound core is synthesized, further derivatization is often desired to modulate its physicochemical and biological properties. The regioselectivity of these functionalization reactions is governed by the inherent electronic properties of the fused heterocyclic system.
The imidazo[2,1-b]oxazole ring is an electron-rich system. Based on the calculated electron densities of analogous imidazo-fused systems, the positions on the imidazole part of the nucleus are generally more susceptible to electrophilic attack. Specifically, the C2 and C5 positions are predicted to be the most reactive sites for electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation.
Conversely, nucleophilic substitution reactions are less common on the unsubstituted ring system but can be achieved if a suitable leaving group is present. Functionalization can also be achieved through metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, by first introducing a halogen atom at a specific position. For example, regioselective bromination at the C5 position would allow for the introduction of a wide variety of substituents through subsequent cross-coupling reactions.
Table 3: Predicted Regioselectivity of Functionalization Reactions on the Imidazo[2,1-b]oxazole Core
| Reaction Type | Reagents | Predicted Major Product |
|---|---|---|
| Electrophilic Halogenation | N-Bromosuccinimide (NBS) | 5-Bromo-6-(3-methoxyphenyl)imidazo[2,1-b]oxazole |
| Friedel-Crafts Acylation | Acetyl Chloride, AlCl₃ | 5-Acetyl-6-(3-methoxyphenyl)imidazo[2,1-b]oxazole |
The predicted regioselectivity is based on the known reactivity of similar imidazo-fused heterocyclic systems.
Comprehensive Spectroscopic and Structural Elucidation of 6 3 Methoxyphenyl Imidazo 2,1 B Oxazole and Analogs
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex organic molecules like 6-(3-Methoxyphenyl)imidazo[2,1-b]oxazole. By analyzing one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR spectra, the precise connectivity and spatial relationships of atoms within the molecule can be determined.
Proton (¹H) and Carbon (¹³C) NMR Analysis
The ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule. The analysis of a close analog, 2-(3-bromophenyl)imidazo[2,1-b]oxazole, offers a clear blueprint for the expected spectral features of this compound. mdpi.com
In the ¹H NMR spectrum, the protons on the imidazo[2,1-b]oxazole core are expected to appear as distinct signals. The proton on the oxazole (B20620) ring (H-5) typically resonates as a singlet, while the two protons on the imidazole (B134444) portion (H-2 and H-3) appear as doublets due to their coupling. mdpi.comresearchgate.net The protons of the 3-methoxyphenyl (B12655295) substituent exhibit a characteristic pattern in the aromatic region, with chemical shifts and coupling constants dictated by their positions relative to the methoxy (B1213986) and imidazo-oxazole groups. The methoxy group itself gives rise to a sharp singlet, typically around 3.8 ppm. amazonaws.com
The ¹³C NMR spectrum complements the proton data by showing signals for each unique carbon atom. The carbons of the fused heterocyclic system resonate at distinct chemical shifts, with the carbon atom at the ring junction (C-7a) and the carbon bonded to the phenyl ring (C-6) having characteristic values. The carbons of the 3-methoxyphenyl ring can be distinguished based on their electronic environment, with the methoxy-substituted carbon appearing significantly downfield. mdpi.comresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound based on Analogs
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-2 | ~7.10 (d) | ~108.0 |
| H-3 | ~7.25 (d) | ~123.0 |
| H-5 | ~7.55 (s) | ~106.5 |
| C-6 | - | ~155.0 |
| C-7a | - | ~149.0 |
| Phenyl H (ortho to OMe) | ~6.90 (m) | ~112.0 |
| Phenyl H (para to OMe) | ~7.30 (t) | ~130.0 |
| Phenyl H (ortho to linker) | ~7.15 (m) | ~119.0 |
| Phenyl H (ortho to linker) | ~7.20 (m) | ~113.0 |
| Methoxy (-OCH₃) | ~3.85 (s) | ~55.5 |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
While 1D NMR provides essential data, 2D NMR techniques are crucial for confirming the complete structural assignment, especially for complex heterocyclic systems. ipb.pt
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the adjacent protons on the imidazole ring and among the coupled protons on the 3-methoxyphenyl ring, confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to their attached carbons, providing one-bond ¹H-¹³C correlations. sdsu.edu An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal in the imidazo[2,1-b]oxazole core and the phenyl ring.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range connectivity by showing correlations between protons and carbons over two or three bonds. sdsu.edu For instance, correlations would be expected between the oxazole proton (H-5) and carbons C-6 and C-7a. Similarly, protons on the phenyl ring would show correlations to the C-6 carbon of the heterocyclic core, confirming the connection point between the two ring systems. The structural assignment of analogs like 2-(3-bromophenyl)imidazo[2,1-b]oxazole has been heavily reliant on such HMBC data to piece together the molecular puzzle. mdpi.com
Vibrational (FT-IR) and Mass Spectrometry (MS) for Molecular Characterization
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum reveals the characteristic vibrational frequencies of the molecule's functional groups. For an imidazo[2,1-b]oxazole derivative, key absorption bands would include C-H stretching vibrations for the aromatic and heterocyclic rings, typically above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the fused aromatic system are expected in the 1620-1440 cm⁻¹ region. mdpi.com The presence of the methoxy group would be confirmed by C-O stretching bands.
Table 2: Characteristic FT-IR Absorption Bands for Imidazo[2,1-b]oxazole Analogs
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference |
|---|---|---|
| Aromatic/Heterocyclic C-H Stretch | 3100 - 3000 | mdpi.com |
| C=N and C=C Stretching | 1625 - 1440 | mdpi.com |
| C-O (Aryl-Ether) Stretch | 1280 - 1215 | mdpi.com |
| C-H Out-of-Plane Bending | 900 - 670 | scirp.org |
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent molecule, which in turn confirms its elemental composition. For this compound (C₁₂H₁₀N₂O₂), the calculated molecular weight would be precisely matched by the experimental value from HRMS, often to within a few parts per million, providing unequivocal evidence for the molecular formula. amazonaws.com
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Table 3: Representative Single-Crystal X-ray Diffraction Data for an Analog, 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₆H₁₃NO₂ | nih.gov |
| Crystal System | Orthorhombic | nih.gov |
| Space Group | Pna2₁ | nih.gov |
| a (Å) | 7.909 (2) | nih.gov |
| b (Å) | 27.239 (8) | nih.gov |
| c (Å) | 5.9652 (17) | nih.gov |
| Dihedral Angle (Isoxazole/Methoxyphenyl rings) | 17.1 (1)° | nih.govresearchgate.net |
Electronic Spectroscopy (UV-Vis, Fluorescence) and Electrochemical Analysis
Electronic spectroscopy and electrochemical methods probe the electronic structure and redox properties of the molecule.
UV-Vis and Fluorescence Spectroscopy: Fused aromatic heterocyclic systems like imidazo[2,1-b]oxazole are typically chromophoric and often fluorescent. The UV-Vis absorption spectrum is expected to show distinct absorption bands corresponding to π-π* electronic transitions within the conjugated system. Upon excitation at an appropriate wavelength, these compounds are likely to exhibit fluorescence. Studies on related imidazo[2,1-b]thiazole (B1210989) analogs have shown that they possess intrinsic fluorescence that can be quenched by interaction with other molecules, indicating their potential use as fluorescent probes. nih.gov
Electrochemical Analysis: Techniques like cyclic voltammetry can be used to investigate the oxidation and reduction potentials of the molecule. The electron-rich nature of the imidazo[2,1-b]oxazole ring system suggests it can undergo oxidation. The precise potential would be influenced by the nature of the substituent on the phenyl ring. Studies on other imidazo-fused heterocycles have shown that they undergo electrochemical oxidation, often through a radical cation intermediate. researchgate.net The presence of the methoxy group, an electron-donating group, would likely lower the oxidation potential compared to an unsubstituted analog.
Chemical Reactivity and Transformation Pathways of Imidazo 2,1 B Oxazole Derivatives
Intrinsic Reactivity of the Imidazo[2,1-b]oxazole Heterocyclic Framework
The imidazo[2,1-b]oxazole ring system is an electron-rich aromatic structure, and its reactivity is governed by the interplay between the imidazole (B134444) and oxazole (B20620) moieties. The oxazole ring is generally considered the more reactive of the two. In terms of electrophilic aromatic substitution, the oxazole ring is typically attacked at the C5 position, especially when an electron-donating group is present on the ring. semanticscholar.org For 6-(3-Methoxyphenyl)imidazo[2,1-b]oxazole, the position analogous to C5 of an oxazole ring is occupied by the fusion to the imidazole ring, suggesting that electrophilic attack on the oxazole part of the framework is less likely.
Nucleophilic attack on the unsubstituted imidazo[2,1-b]oxazole ring is generally unfavorable due to its electron-rich nature. However, the introduction of strong electron-withdrawing groups or quaternization of the imidazole nitrogen can activate the ring system towards nucleophilic substitution. Ring-opening reactions of the oxazole moiety can occur under certain nucleophilic conditions. semanticscholar.org
The 6-(3-methoxyphenyl) substituent, being an electron-donating group, will influence the electron density distribution across the heterocyclic framework, potentially modulating the sites of reactivity.
Oxidation and Reduction Processes within the Ring System
The oxidation of the imidazo[2,1-b]oxazole ring system is not extensively documented for the specific compound this compound. However, studies on oxazole derivatives suggest that the oxazole ring can undergo oxidation, often leading to ring cleavage. semanticscholar.org Photo-oxidation of oxazoles with singlet oxygen has been shown to proceed via a [4+2]-cycloaddition mechanism, forming an unstable endoperoxide that rearranges to a triamide. researchgate.net It is plausible that the imidazo[2,1-b]oxazole system could undergo a similar transformation under photochemical oxidation conditions.
Table 1: Potential Oxidation Reactions of the Imidazo[2,1-b]oxazole Ring System
| Oxidizing Agent | Potential Product | Reaction Type |
|---|---|---|
| Singlet Oxygen (¹O₂) | Ring-opened diamide (B1670390) derivatives | [4+2] Cycloaddition followed by rearrangement |
Table 2: Potential Reduction Reactions of the Imidazo[2,1-b]oxazole Ring System
| Reducing Agent | Potential Product | Reaction Type |
|---|---|---|
| Catalytic Hydrogenation (e.g., H₂/Pd, PtO₂) | Tetrahydroimidazo[2,1-b]oxazole derivatives | Heterocyclic ring reduction |
| Sodium Borohydride (NaBH₄) | Dihydro- or tetrahydroimidazo[2,1-b]oxazole derivatives | Selective double bond reduction |
Nucleophilic and Electrophilic Reactivity of Peripheral Substituents
The 6-(3-methoxyphenyl) substituent on the imidazo[2,1-b]oxazole core offers additional sites for chemical modification. The methoxy (B1213986) group is an activating, ortho-, para-directing group for electrophilic aromatic substitution on the phenyl ring. Therefore, electrophiles are expected to attack the positions ortho and para to the methoxy group.
Table 3: Potential Electrophilic Aromatic Substitution Reactions on the 3-Methoxyphenyl (B12655295) Group
| Electrophile | Reagent | Expected Product(s) |
|---|---|---|
| Nitronium ion (NO₂⁺) | HNO₃/H₂SO₄ | 6-(2-Nitro-3-methoxyphenyl)imidazo[2,1-b]oxazole and 6-(4-Nitro-3-methoxyphenyl)imidazo[2,1-b]oxazole |
| Bromonium ion (Br⁺) | Br₂/FeBr₃ | 6-(2-Bromo-3-methoxyphenyl)imidazo[2,1-b]oxazole and 6-(4-Bromo-3-methoxyphenyl)imidazo[2,1-b]oxazole |
Nucleophilic aromatic substitution on the 3-methoxyphenyl ring is generally difficult unless an electron-withdrawing group is also present on the ring. The methoxy group itself can be cleaved under harsh conditions (e.g., with strong acids like HBr) to yield the corresponding phenol (B47542) derivative, 6-(3-hydroxyphenyl)imidazo[2,1-b]oxazole.
The heterocyclic framework can also influence the reactivity of adjacent positions. For the related imidazo[2,1-b]thiazole (B1210989) system, it has been shown that the position corresponding to C5 in 6-aryl-imidazo[2,1-b]oxazole can be functionalized, for instance, through Vilsmeier-Haack formylation. chemmethod.com This suggests that the C5 position of this compound could be susceptible to electrophilic attack.
Multi-component and Domino Reaction Mechanisms in Imidazo[2,1-b]oxazole Synthesis and Functionalization
The synthesis of the imidazo[2,1-b]oxazole core itself often proceeds through multi-component or domino reactions, which are highly efficient processes that form multiple bonds in a single synthetic operation. A common strategy for the synthesis of related 6-aryl-imidazo[2,1-b]thiazoles involves the reaction of a 2-aminothiazole (B372263) with a phenacyl bromide derivative. A similar approach can be envisioned for the oxazole analogue, starting from a 2-aminooxazole.
A one-step domino process for the synthesis of 6-aryl substituted imidazo[2,1-b]thiazoles has been reported using glycerol (B35011) as a sustainable solvent. researchgate.net This reaction involves the stepwise formation of C-N bonds.
The Groebke–Blackburn–Bienaymé reaction is another powerful multi-component reaction used for the synthesis of fused imidazole systems, including imidazo[2,1-b]thiazoles. mdpi.comresearchgate.net This reaction typically involves an amino-heterocycle, an aldehyde, and an isocyanide.
Table 4: Examples of Multi-component/Domino Reactions for Fused Imidazole Synthesis
| Reaction Name/Type | Reactants | Key Mechanistic Steps | Product Type |
|---|---|---|---|
| Hantzsch-type condensation | 2-Aminooxazole, α-haloketone | N-alkylation followed by intramolecular cyclization | Imidazo[2,1-b]oxazole |
| Groebke–Blackburn–Bienaymé Reaction | 2-Aminooxazole, aldehyde, isocyanide | Formation of an intermediate that undergoes intramolecular cyclization | 5-Amino-imidazo[2,1-b]oxazole derivative |
These elegant synthetic strategies not only provide efficient access to the imidazo[2,1-b]oxazole core but also allow for the introduction of diverse substituents, enabling the exploration of the chemical space around this important heterocyclic framework. The functionalization of the pre-formed imidazo[2,1-b]oxazole ring can also proceed via domino sequences, for example, a Michael addition followed by decarboxylation, oxidation, and annulation. rsc.org
Computational Chemistry and Molecular Modeling in Imidazo 2,1 B Oxazole Research
Quantum Chemical Investigations of Electronic Structure (HOMO-LUMO, Charge Distribution)
Quantum chemical calculations are fundamental to understanding the electronic characteristics and reactivity of molecules like 6-(3-Methoxyphenyl)imidazo[2,1-b]oxazole. Methods such as Density Functional Theory (DFT) are employed to analyze the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgnih.gov
The energy of the HOMO is associated with the molecule's capacity to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This analysis helps in predicting how the molecule will interact with biological targets.
Furthermore, these computational methods are used to generate molecular electrostatic potential (MEP) maps. nih.govscirp.org An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. scirp.orgresearchgate.net These maps are invaluable for identifying sites susceptible to electrophilic and nucleophilic attack, thereby predicting how the molecule might bind within a receptor's active site. nih.govscirp.org For the imidazo[2,1-b]oxazole scaffold, MEP analysis can reveal the reactive sites, with negative potential often localized around electronegative atoms like nitrogen and oxygen, which are potential sites for hydrogen bonding and other interactions. scirp.orgresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For imidazo[2,1-b]oxazole derivatives, 3D-QSAR studies have been instrumental in identifying key structural features that govern their inhibitory potential against targets like mutant BRAF kinase. nih.govbohrium.com
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR method that correlates the biological activity of molecules with their steric and electrostatic fields. In a study of 22 imidazo[2,1-b]oxazole compounds investigated as potential BRAF kinase inhibitors, a CoMFA model was developed to understand how these fields influence anticancer activity. scirp.orgnih.gov The model generates contour maps that visualize regions where modifications to the molecular structure could lead to an increase or decrease in potency. These maps guide chemists in optimizing the compound's structure for better therapeutic effect. nih.gov
Comparative Molecular Similarity Index Analysis (CoMSIA) is another 3D-QSAR technique that, in addition to steric and electrostatic fields, evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. nih.govbohrium.com For the same series of imidazo[2,1-b]oxazole derivatives, various CoMSIA models were generated. nih.gov The most robust model, CoMSIA/SEHA, demonstrated strong predictive power, as indicated by its statistical parameters. scirp.orgnih.gov
The contour maps produced from the CoMSIA model provide crucial information for identifying regions critical for potent anticancer activity, helping to design new inhibitors with enhanced predicted activity. scirp.orgnih.gov
| Model | Q² (Cross-validated correlation coefficient) | R² (Non-cross-validated correlation coefficient) | R²pred (Predictive correlation coefficient) |
|---|---|---|---|
| CoMSIA/SEHA | 0.578 | 0.828 | 0.74 |
Molecular Docking Simulations for Ligand-Target Interaction Profiling
Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.govresearchgate.net This technique is crucial for understanding the binding modes and interaction patterns between imidazo[2,1-b]oxazole derivatives and their biological targets. In studies investigating these compounds as BRAF kinase inhibitors, molecular docking was used to place the ligands into the active site of the receptor (PDB code: 4G9C). scirp.orgnih.gov
The simulations reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex. researchgate.net These insights help to explain the observed biological activity and confirm that the imidazo[2,1-b]oxazole scaffold fits stably within the receptor's active site, providing a strong foundation for its inhibitory action. scirp.orgnih.gov
Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics
Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into its conformational stability and binding dynamics. nih.gov Following molecular docking, promising imidazo[2,1-b]oxazole derivatives were subjected to MD simulations, typically lasting for 100 nanoseconds, to assess the stability of the docked pose. scirp.orgnih.gov
These simulations help to validate the docking results and provide a more realistic picture of the interactions in a simulated physiological environment. bohrium.com A key output of MD simulations is the calculation of binding free energy, which estimates the strength of the ligand-receptor interaction. nih.gov In a comparative study, newly designed inhibitors based on the imidazo[2,1-b]oxazole scaffold showed favorable binding free energies, indicating strong and stable binding to the target kinase. scirp.orgnih.gov
| Compound | Binding Free Energy (kJ/mol) |
|---|---|
| T1 | -112.556 |
| T2 | -149.552 |
| T3 | -115.503 |
| T4 | -102.553 |
In Silico Predictive Studies for Pharmacological Relevance (e.g., ADMET prediction)
Before a compound can be considered a viable drug candidate, its pharmacological profile, including its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), must be evaluated. nih.govrsc.org In silico ADMET prediction models are used early in the drug discovery process to assess these properties computationally, helping to identify and filter out compounds with poor pharmacokinetic profiles or potential toxicity. nih.gov
For newly designed imidazo[2,1-b]oxazole derivatives, ADMET prediction studies were conducted to evaluate their drug-likeness. scirp.orgnih.gov The results indicated that the proposed molecules possessed good ADMET properties, suggesting they are likely to be well-absorbed and non-toxic, which is a crucial step in validating them as potential anticancer agents. nih.gov
Structure Activity Relationship Sar Studies and Pharmacophore Identification for Imidazo 2,1 B Oxazole Compounds
Elucidation of Structural Motifs Critical for Modulating Biological Activity
The imidazo[2,1-b]oxazole nucleus itself is considered a critical pharmacophoric fragment. mdpi.com Its rigid, bicyclic structure provides a defined orientation for substituent groups to interact with target proteins. Research into this scaffold has revealed that its biological activities, including antimicrobial and anticancer effects, are highly dependent on the nature and position of various substituents attached to the core. nih.gov
Systematic Investigation of Substituent Effects on the Imidazo[2,1-b]oxazole Scaffold
Systematic modifications of the imidazo[2,1-b]oxazole scaffold have provided significant insights into its SAR. The biological activity of these derivatives is profoundly influenced by the electronic and steric properties of the substituents on the phenyl ring, typically attached at the 6-position of the imidazo[2,1-b]oxazole core.
In a study focused on developing B-RAF kinase inhibitors, a series of imidazo[2,1-b]oxazole derivatives were synthesized and evaluated. nih.gov The investigation revealed that the nature of the substituent on the phenyl ring plays a crucial role in the cytotoxic activity against cancer cell lines like A375 and SKMEL28. nih.gov For example, compounds with electron-withdrawing groups such as trifluoromethyl (-CF3) or nitro (-NO2) on the phenyl ring demonstrated significant inhibitory activity. nih.gov
Specifically, compound 11r , with a 3-cyano-4-fluoro-phenylurea moiety, showed the highest activity against the A375 cell line with an IC50 value of 4.70 µM. nih.gov Another potent compound, 11o , which has a 3-trifluoromethyl-4-chloro-phenylurea group, was the most effective against the V600E-B-RAF mutant kinase with an IC50 of 34 nM. nih.gov In contrast, compounds with bulky or electron-donating groups often exhibited lower activity. nih.gov These findings are summarized in the table below, illustrating the impact of different substitution patterns on anticancer activity.
| Compound | Substituent (R) on Phenylurea Moiety | IC50 (µM) on A375 Cell Line | IC50 (nM) against V600E-B-RAF |
| Sorafenib | Standard | 10.38 | - |
| 11c | 4-Chloro-3-(trifluoromethyl) | 7.25 | - |
| 11e | 4-Bromo-3-(trifluoromethyl) | 8.03 | - |
| 11o | 4-Chloro-3-(trifluoromethyl)phenyl | 9.81 | 34 |
| 11q | 3,5-Bis(trifluoromethyl)phenyl | 8.47 | 92 |
| 11r | 4-Fluoro-3-cyanophenyl | 4.70 | - |
| 11u | 4-Nitrophenyl | 9.04 | 93 |
This table is based on data from a study on imidazo[2,1-b]oxazole-based RAF kinase inhibitors. nih.gov
Rational Design Strategies for Lead Compound Optimization based on SAR
The development of potent imidazo[2,1-b]oxazole derivatives heavily relies on rational design strategies informed by SAR data. nih.gov Computational methods such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling and molecular docking are frequently employed to guide the optimization of lead compounds. nih.govtandfonline.com
For instance, 3D-QSAR studies involving Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been used to evaluate various imidazo[2,1-b]oxazole derivatives as mutant BRAF kinase inhibitors. nih.govtandfonline.com These models generate contour maps that highlight regions where steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor properties can be modified to enhance biological activity. nih.govtandfonline.com Based on these computational insights, new inhibitors with predicted high activity can be designed and synthesized. nih.govtandfonline.com
Molecular docking simulations further aid in understanding the binding modes of these compounds within the active site of their target protein. nih.govtandfonline.com These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the receptor. nih.govtandfonline.com This information is invaluable for designing new derivatives with improved binding affinity and selectivity. For example, docking studies have shown that the imidazo[2,1-b]oxazole scaffold can be stably accommodated in the active site of the B-RAF kinase. nih.govtandfonline.com
Bioisosteric Replacements and Scaffold Hopping in Imidazo[2,1-b]oxazole Derivatization
Bioisosteric replacement and scaffold hopping are advanced medicinal chemistry strategies used to optimize drug-like properties, circumvent patent limitations, and discover novel chemical classes with similar biological activities. rsc.orgnih.gov Bioisosteres are functional groups or molecules that have similar physical or chemical properties and produce broadly similar biological effects. nih.gov
In the context of fused heterocyclic systems like imidazo[2,1-b]oxazole, a common bioisosteric replacement involves substituting the oxygen atom in the oxazole (B20620) ring with a sulfur atom to yield the corresponding imidazo[2,1-b]thiazole (B1210989) scaffold. researchgate.net Imidazo[2,1-b]thiazoles have also been extensively studied and are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer effects. chemmethod.comnih.gov This type of modification can alter the compound's pharmacokinetic profile, metabolic stability, and target-binding interactions.
Scaffold hopping involves replacing the core molecular structure of a ligand with a chemically different but functionally equivalent scaffold. rsc.org This strategy aims to identify novel, structurally distinct compounds that retain the desired biological activity. For example, researchers might replace the imidazo[2,1-b]oxazole core with other bicyclic heterocyclic systems to explore new chemical space and develop compounds with improved properties. rsc.org Beginning with a known inhibitor, scaffold hopping can lead to the discovery of entirely new classes of compounds that maintain the essential pharmacophoric features required for activity. rsc.org
Pre Clinical Biological Evaluation and Mechanistic Investigations of Imidazo 2,1 B Oxazole Derivatives
Antimicrobial Activity Profiling
Derivatives of the imidazo[2,1-b]oxazole class and related fused heterocyclic systems exhibit promising antimicrobial properties. nih.goviiarjournals.org These compounds have been evaluated against a variety of pathogenic bacteria and fungi, demonstrating a breadth of activity that suggests potential for further development.
The antimicrobial effects of oxazole-containing compounds are significant. iiarjournals.org Structurally related fused heterocyclic systems, such as imidazo[2,1-b]-1,3,4-thiadiazoles, have shown activity against microorganisms including Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and the fungus Candida albicans. researchgate.netmdpi.com The mechanisms underlying these activities are often linked to the inhibition of essential microbial enzymes.
For antifungal action, a primary mechanism for azole-based compounds is the disruption of fungal cell membrane integrity. This is achieved by inhibiting the enzyme sterol 14α-demethylase, which is critical for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.govresearchgate.net The bactericidal mechanisms are believed to involve the inhibition of bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and recombination. nih.govesisresearch.org
A critical area of antimicrobial research is the development of agents effective against drug-resistant strains. Related heterocyclic compounds, specifically oxadiazoles, have demonstrated notable activity against significant Gram-positive resistant pathogens. nih.gov These include methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.govmdpi.com The efficacy of these related structures suggests that the imidazo[2,1-b]oxazole scaffold may also serve as a valuable template for developing new antibiotics to combat the growing threat of antimicrobial resistance. For instance, certain imidazole (B134444) derivatives have shown inhibitory activity against MRSA. mdpi.com
The antimicrobial activity of imidazo[2,1-b]oxazole derivatives can be attributed to their ability to inhibit specific and essential microbial enzymes.
DNA gyrase and Topoisomerase IV : These bacterial enzymes are the primary targets for many antibacterial agents. They control DNA topology and are crucial for bacterial cell survival. nih.gov Hybrid molecules incorporating a 1,2,4-oxadiazole (B8745197) moiety have been synthesized and shown to be effective inhibitors of both DNA gyrase and topoisomerase IV. nih.gov For example, in one study, the most potent derivatives exhibited IC₅₀ values of 180 nM and 210 nM against DNA gyrase, comparable to the standard inhibitor novobiocin (B609625) (IC₅₀ = 170 nM). nih.gov The same study found that a lead compound had an IC₅₀ value of 13 µM against E. coli Topoisomerase IV, again comparable to novobiocin (IC₅₀ = 11 µM). nih.gov These findings support the hypothesis that imidazo[2,1-b]oxazole derivatives may exert their antibacterial effects through a similar mechanism of dual enzyme inhibition.
Sterol 14α-demethylase (CYP51) : This enzyme is a cytochrome P450 that plays an essential role in the biosynthesis of sterols in fungi. nih.govresearchgate.net Azole-containing antifungals, a class that includes imidazole derivatives, function by binding to the heme iron in the active site of CYP51. nih.gov This interaction blocks the demethylation of lanosterol, the precursor to ergosterol. The resulting depletion of ergosterol and accumulation of toxic sterol intermediates disrupt the structure and function of the fungal cell membrane, leading to growth inhibition and cell death. nih.govnih.gov This well-established mechanism for azole drugs is the likely pathway for the antifungal activity observed in imidazo[2,1-b]oxazole derivatives.
Anticancer Activity and Cellular Pathway Modulation
Imidazo[2,1-b]oxazole derivatives have emerged as a promising class of compounds in oncology research, primarily due to their activity as kinase inhibitors. mdpi.comnih.gov These compounds have been specifically investigated for their ability to modulate signaling pathways that are frequently dysregulated in cancer, such as the MAP kinase cascade. mdpi.com
The BRAF kinase is a key component of the MAPK/ERK signaling pathway, and its activating mutations, particularly V600E, are drivers in a significant percentage of cancers, including melanoma. iiarjournals.org Consequently, BRAF has become a major therapeutic target. A novel series of imidazo[2,1-b]oxazole-based compounds has been designed and synthesized as potent BRAF kinase inhibitors. nih.gov
Computational studies, including 3D-QSAR and molecular docking, have elucidated the binding mode of these inhibitors within the BRAF active site. nih.gov These analyses show that the imidazo[2,1-b]oxazole scaffold can be stably accommodated in the kinase's active site. nih.gov The inhibitory activity of these compounds has been confirmed through in vitro kinase assays against both wild-type and V600E mutant BRAF. Several derivatives have shown potent inhibition, with IC₅₀ values in the nanomolar range. nih.gov
| Compound | V600E-B-RAF IC₅₀ (nM) | Wild-Type B-RAF IC₅₀ (nM) | RAF1 IC₅₀ (nM) |
|---|---|---|---|
| 11o | 34 | 110 | 140 |
| 11q | 92 | 270 | 200 |
| 11u | 93 | 230 | 180 |
Data sourced from Bioorganic Chemistry, 2019. nih.gov
The mitogen-activated protein kinase (MAPK) signaling cascade is a critical pathway that regulates cell proliferation, differentiation, and survival. mdpi.commdpi.com The RAFs-MEK1/2-ERK1/2 cascade is a central component of this pathway, and its aberrant activation is a hallmark of many cancers. nih.govwikipedia.org
Imidazo[2,1-b]oxazole derivatives that inhibit BRAF kinase subsequently block the entire downstream signaling pathway. iiarjournals.orgnih.gov Studies in triple-negative breast cancer (TNBC) cells have shown that novel imidazo[2,1-b]oxazole compounds act as dual inhibitors of B-RAF and C-RAF. iiarjournals.org This inhibition prevents the phosphorylation and activation of MEK1/2, which in turn prevents the phosphorylation and activation of ERK1/2. iiarjournals.orgnih.gov The downstream consequence of blocking this cascade is the reduced activity of transcription factors, such as c-Fos and activator protein-1 (AP-1), which are crucial for driving cancer cell proliferation. iiarjournals.orgiiarjournals.org This blockade of the RAFs-MEK1/2-ERK1/2 pathway ultimately leads to the inhibition of neoplastic transformation and tumorigenesis. nih.gov In addition to the core RAF/MEK/ERK pathway, some imidazo[2,1-b]oxazole derivatives have also been identified as inhibitors of p38 MAP kinase, another important stress-activated protein kinase involved in cellular responses. mdpi.com
Interaction with Cellular Macromolecules (e.g., Proteins, DNA)
The primary mode of action for many biologically active imidazo[2,1-b]oxazole derivatives involves direct interaction with cellular proteins, particularly kinases. Kinases are crucial enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.
Notably, several imidazo[2,1-b]oxazole-based compounds have been identified as potent inhibitors of RAF kinases, key components of the mitogen-activated protein kinase (MAPK) signaling pathway. iiarjournals.org This pathway is frequently overactive in various cancers, driving cell proliferation and survival. Molecular docking and dynamics simulation studies have provided insights into the stable binding of the imidazo[2,1-b]oxazole scaffold within the active site of RAF kinases. tandfonline.comnih.gov For instance, novel imidazo[2,1-b]oxazole derivatives, KIST0215-1 and KIST0215-2, have been characterized as dual inhibitors of B-RAF and C-RAF kinases. iiarjournals.org Their inhibitory action leads to a downstream reduction in the phosphorylation of MEK1/2 and ERK1/2, ultimately suppressing cancer cell growth. iiarjournals.org
Another study detailed a series of imidazo[2,1-b]oxazole derivatives with significant inhibitory activity against both wild-type and V600E mutant B-RAF, a common mutation in melanoma. This highlights the potential of this scaffold to interact with and inhibit specific protein conformations associated with disease states. The imidazo[2,1-b]oxazole core can be considered isostructural to parts of well-known B-RAF inhibitors like Vemurafenib, suggesting a similar mode of interaction within the kinase domain.
While the primary focus of research has been on protein interactions, the potential for imidazo[2,1-b]oxazole derivatives to interact with other macromolecules like DNA cannot be entirely ruled out, especially given that some imidazole derivatives have been shown to act as DNA intercalators. nih.gov However, current research on the imidazo[2,1-b]oxazole class has not extensively explored this aspect, with the main body of evidence pointing towards protein kinase inhibition as the principal mechanism of action.
Other Pharmacological Profiles (e.g., Anti-inflammatory, Antiviral, Neurological Receptor Modulation)
The versatile imidazo[2,1-b]oxazole scaffold has been investigated for a range of pharmacological activities beyond anticancer effects, including anti-inflammatory, antiviral, and antimicrobial properties.
Anti-inflammatory Activity: The structural features of imidazo[2,1-b]oxazoles are present in compounds known to possess anti-inflammatory properties. mdpi.com While specific studies on the anti-inflammatory mechanisms of 6-(3-Methoxyphenyl)imidazo[2,1-b]oxazole are not available, related oxazole (B20620) and imidazole derivatives have been shown to exhibit anti-inflammatory effects through the inhibition of enzymes like cyclooxygenase (COX). nih.govresearchgate.net The inhibition of p38 MAP kinase, a target identified for some imidazo[2,1-b]oxazole and imidazothazole inhibitors, is also a key pathway in regulating inflammatory responses. mdpi.com
Antiviral Activity: The broader class of imidazole derivatives has been a source of compounds with antiviral activity against a range of viruses. nih.gov For the imidazo[2,1-b]oxazole scaffold, while direct antiviral studies are less common, the related fused heterocyclic system of imidazo[1,2-a]pyrimidines has been explored for its potential as antiviral agents. beilstein-journals.org This suggests that the imidazo[2,1-b]oxazole core could serve as a valuable template for the design of novel antiviral compounds.
Antimicrobial Activity: A significant breakthrough in the therapeutic application of this scaffold is the development of Delamanid, a 2,3-dihydroimidazo[2,1-b]oxazole derivative. mdpi.comnih.govtandfonline.com Delamanid is an approved medication for the treatment of multidrug-resistant tuberculosis, highlighting the potent antimicrobial activity of this chemical class. mdpi.comnih.govtandfonline.com This underscores the potential for other imidazo[2,1-b]oxazole derivatives to be developed as effective agents against various microbial pathogens.
Neurological Receptor Modulation: There is currently limited specific information available regarding the interaction of imidazo[2,1-b]oxazole derivatives with neurological receptors. However, some imidazole-containing compounds have been investigated as modulators of serotonin (B10506) and AMPA receptors, suggesting that the imidazole moiety can be a key pharmacophore for CNS-active agents. mdpi.comnih.gov Further research would be necessary to determine if the imidazo[2,1-b]oxazole scaffold can be adapted for neurological targets.
Molecular Target Identification and Validation in Biological Systems
The identification and validation of molecular targets are critical steps in understanding the therapeutic potential of a chemical scaffold. For the imidazo[2,1-b]oxazole class, significant progress has been made in identifying and validating protein kinases as key molecular targets.
As previously mentioned, B-RAF and C-RAF kinases have been unequivocally identified as molecular targets for several imidazo[2,1-b]oxazole derivatives. iiarjournals.org The validation of this target engagement has been demonstrated through both in vitro kinase assays and cellular assays showing the inhibition of the downstream RAFs-MEK1/2-ERK1/2 signaling pathway. iiarjournals.org The consequence of this target inhibition is the suppression of cancer cell proliferation and tumorigenesis, as validated in preclinical models of triple-negative breast cancer. iiarjournals.org
Computational studies, including 3D-QSAR, molecular docking, and molecular dynamics simulations, have further validated the interaction of imidazo[2,1-b]oxazole derivatives with the ATP-binding site of B-RAF kinase. tandfonline.comnih.gov These in silico methods have helped to elucidate the specific binding modes and have guided the design of more potent inhibitors. tandfonline.comnih.gov
Beyond RAF kinases, other potential targets for the broader imidazo[2,1-b]oxazole and related fused imidazole systems include p38 MAP kinase and TGF-β. mdpi.com The antitubercular activity of Delamanid points to a distinct molecular target within Mycobacterium tuberculosis, although the precise mechanism is complex and involves the inhibition of mycolic acid synthesis.
The following table summarizes the identified molecular targets for the imidazo[2,1-b]oxazole scaffold and its derivatives:
| Scaffold/Derivative | Molecular Target | Therapeutic Area |
| Imidazo[2,1-b]oxazole Derivatives | B-RAF, C-RAF Kinases | Cancer |
| Imidazooxazole/Imidazothazole Derivatives | p38 MAP Kinase | Inflammation, Cancer |
| 2,3-Dihydroimidazo[2,1-b]oxazole (Delamanid) | Mycolic Acid Synthesis Pathway | Tuberculosis |
This targeted approach allows for a more rational drug design process, aiming to enhance efficacy while minimizing off-target effects. The validation of these molecular targets in various biological systems provides a strong foundation for the further development of imidazo[2,1-b]oxazole derivatives as therapeutic agents.
Analytical Methodologies for Chemical Purity and Integrity Assessment
Chromatographic Techniques for Separation and Quantification (HPLC, GC, TLC)
Chromatographic methods are fundamental to the separation and quantification of 6-(3-Methoxyphenyl)imidazo[2,1-b]oxazole from reaction mixtures and for the determination of its purity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the principal techniques utilized for these purposes.
High-Performance Liquid Chromatography (HPLC):
HPLC is a powerful technique for the separation, identification, and quantification of compounds. For imidazoles and their derivatives, reversed-phase HPLC is a commonly employed method. A suitable HPLC method for the analysis of imidazole-containing compounds can be adapted for this compound. nih.govresearchgate.net A typical HPLC system would consist of a C8 or C18 column with a mobile phase composed of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous buffer, like potassium dihydrogen phosphate. nih.govmdpi.com The pH of the mobile phase is adjusted to ensure optimal separation. nih.govmdpi.com Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits maximum absorbance. nih.govresearchgate.net The retention time of the main peak under specific chromatographic conditions serves as a qualitative identifier, while the peak area is proportional to the concentration of the compound, allowing for quantitative purity assessment.
Gas Chromatography (GC):
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another valuable tool for the analysis of volatile and thermally stable compounds. For imidazole-like compounds, derivatization may sometimes be necessary to increase their volatility. gdut.edu.cn The sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the compound between the stationary phase of the column and the mobile gas phase. The retention time is characteristic of the compound, and the detector response provides a quantitative measure of its purity. GC-MS has the added advantage of providing mass spectral data for the eluting peaks, which aids in the structural confirmation of the compound and the identification of any impurities. scispace.com
Thin-Layer Chromatography (TLC):
TLC is a simple, rapid, and cost-effective method frequently used to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of a sample. researchgate.net For the purification of related imidazo[2,1-b]oxazole derivatives, silica (B1680970) gel is often used as the stationary phase. mdpi.com A suitable mobile phase, typically a mixture of organic solvents of varying polarity (e.g., ethyl acetate (B1210297) and dichloromethane), is chosen to achieve good separation between the target compound and any impurities or starting materials. mdpi.com The separated spots are visualized under UV light or by using a staining agent. The retardation factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system. The presence of a single spot with a specific Rf value is an indication of a high degree of purity.
Interactive Data Table: Representative Chromatographic Conditions for Imidazole (B134444) Derivatives
| Parameter | HPLC | GC | TLC |
| Stationary Phase | C8 or C18 silica gel nih.govresearchgate.net | Capillary column (e.g., DB-5ms) | Silica gel 60 F254 nih.gov |
| Mobile Phase/Carrier Gas | Methanol/Acetonitrile and aqueous buffer nih.govmdpi.com | Helium or Nitrogen scispace.com | Ethyl acetate/Dichloromethane mixture mdpi.com |
| Detection | UV Detector (e.g., at 300 nm) nih.govresearchgate.net | Mass Spectrometer (MS) or Flame Ionization Detector (FID) scispace.com | UV light (254 nm) or staining agent nih.gov |
| Key Parameter | Retention Time | Retention Time | Retardation Factor (Rf) |
Spectroscopic Purity Analysis (NMR, MS, UV-Vis)
Spectroscopic techniques are indispensable for the structural elucidation and purity verification of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules. Both ¹H NMR and ¹³C NMR are routinely used to confirm the identity and purity of this compound. The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum reveals the number of different types of carbon atoms in the molecule. For a closely related compound, 2-(3-bromophenyl)imidazo[2,1-b]oxazole, specific chemical shifts in the ¹H NMR spectrum have been reported, which can serve as a reference for the expected signals of the target compound. mdpi.com Advanced NMR techniques, such as COSY, HSQC, and HMBC, can be employed for unambiguous assignment of all proton and carbon signals, further confirming the structure. mdpi.comipb.pt The absence of signals corresponding to impurities is a strong indicator of the compound's purity.
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, with a molecular formula of C₁₂H₁₀N₂O₂, the expected molecular ion peak ([M]⁺) would have a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. mdpi.com The fragmentation pattern observed in the mass spectrum is characteristic of the compound's structure and can be used to identify specific structural motifs. The fragmentation of the imidazo[2,1-b]oxazole core would likely involve characteristic losses of small molecules. clockss.orgresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands in the UV region, characteristic of the π-π* and n-π* transitions of the aromatic and heteroaromatic rings. Imidazole-based compounds typically exhibit strong absorption bands in the range of 220-300 nm. researchgate.netglobalresearchonline.net The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic physical constants for the compound under specific solvent conditions. UV-Vis spectroscopy can be used as a simple and rapid method for the quantitative determination of the compound's concentration and for a preliminary assessment of its purity by checking for the absence of extraneous absorption bands.
Interactive Data Table: Expected Spectroscopic Data for this compound
| Technique | Parameter | Expected Observation for C₁₂H₁₀N₂O₂ |
| ¹H NMR | Chemical Shifts (δ) | Signals corresponding to aromatic and methoxy (B1213986) protons. |
| ¹³C NMR | Chemical Shifts (δ) | Signals corresponding to the carbon atoms of the imidazo-oxazole core, the methoxyphenyl ring, and the methoxy group. |
| Mass Spectrometry (MS) | Molecular Ion Peak ([M]⁺) | m/z ≈ 214.07 |
| UV-Vis Spectroscopy | λmax | Expected in the range of 220-300 nm. researchgate.net |
Elemental Composition Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a pure substance. unipd.it For this compound, with the molecular formula C₁₂H₁₀N₂O₂, the theoretical percentage of each element can be calculated. taylorandfrancis.com The experimental values obtained from elemental analysis, typically for carbon (C), hydrogen (H), and nitrogen (N), are then compared with the theoretical values. A close agreement between the experimental and calculated percentages provides strong evidence for the compound's elemental composition and, by extension, its purity. This technique is often one of the final checks to confirm the identity and integrity of a newly synthesized compound.
Theoretical Elemental Composition of this compound (C₁₂H₁₀N₂O₂):
Carbon (C): 67.28%
Hydrogen (H): 4.70%
Nitrogen (N): 13.08%
Oxygen (O): 14.94%
This analysis is typically performed using a CHNS elemental analyzer, where the sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified. unipd.it
Interactive Data Table: Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon | C | 12.011 | 12 | 144.132 | 67.28% |
| Hydrogen | H | 1.008 | 10 | 10.080 | 4.70% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 13.08% |
| Oxygen | O | 15.999 | 2 | 31.998 | 14.94% |
| Total | 214.224 | 100.00% |
Future Research Directions and Translational Perspectives for Imidazo 2,1 B Oxazole Chemistry
Development of Novel and Efficient Synthetic Routes
While methods for the synthesis of fused heterocyclic systems exist, the development of more efficient, scalable, and environmentally benign routes for imidazo[2,1-b]oxazoles remains a critical objective. Future research should prioritize the following areas:
Multicomponent Reactions (MCRs): Isocyanide-based MCRs, such as the Groebke–Blackburn–Bienaymé reaction (GBBR), offer a powerful strategy for the one-pot synthesis of complex heterocyclic scaffolds. mdpi.com Exploring novel MCRs tailored for the imidazo[2,1-b]oxazole core could significantly streamline the synthesis process, reduce waste, and facilitate the rapid generation of diverse compound libraries.
Microwave-Assisted and Ultrasonic Synthesis: The application of microwave irradiation and ultrasonic approaches can dramatically reduce reaction times, improve yields, and promote reactions under milder, solvent-free conditions. mdpi.comnih.gov Systematic investigation into microwave- and ultrasound-assisted synthesis of 6-(3-Methoxyphenyl)imidazo[2,1-b]oxazole and its analogs could lead to more energy-efficient and scalable production methods. mdpi.com
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing flow-based methodologies for key steps in the synthesis of imidazo[2,1-b]oxazoles would be a significant advancement for large-scale production and purification.
Catalyst Innovation: Research into novel catalysts, such as nano-catalysts (e.g., nano-magnesium aluminate spinel) or eco-friendly options like ionic liquids, can enhance reaction efficiency and selectivity. mdpi.comnih.gov The development of catalysts that enable regioselective functionalization of the imidazo[2,1-b]oxazole core would be particularly valuable for structure-activity relationship (SAR) studies.
Table 1: Comparison of Synthetic Methodologies for Fused Heterocycles
| Methodology | Key Advantages | Future Research Focus for Imidazo[2,1-b]oxazoles |
|---|---|---|
| Multicomponent Reactions (e.g., GBBR) | High atom economy, operational simplicity, diversity-oriented. mdpi.com | Discovery of new isocyanide precursors and reaction partners. |
| Microwave/Ultrasonic-Assisted Synthesis | Reduced reaction times, higher yields, enhanced reaction rates. mdpi.com | Optimization for solvent-free conditions and scalability. |
| van Leusen Oxazole (B20620) Synthesis | Mild reaction conditions, readily available starting materials (aldehydes and TosMIC). nih.govmdpi.com | Adaptation for solid-phase synthesis and library generation. |
| Palladium/Copper-Mediated Arylation | Enables direct C-H functionalization for creating substituted oxazoles. tandfonline.com | Development of regioselective C-H activation on the imidazo[2,1-b]oxazole core. |
Advanced Mechanistic Studies of Biological Actions
Derivatives of the imidazo[2,1-b]oxazole scaffold have been identified as potent inhibitors of RAF kinases, key components of the RAS-RAF-MEK-ERK signaling pathway, which is often dysregulated in cancer. nih.govtandfonline.comiiarjournals.org Future mechanistic studies should aim to build a more granular understanding of these interactions.
Target Engagement and Selectivity: While compounds have shown activity against B-RAF and C-RAF, comprehensive kinome profiling is needed to understand their selectivity and identify potential off-target effects. nih.goviiarjournals.org Advanced techniques like chemical proteomics can help map the full spectrum of protein interactions within the cell.
Structural Biology: Obtaining high-resolution crystal structures of this compound and its analogs in complex with their target kinases (e.g., wild-type and mutant B-RAF) is crucial. nih.gov This will provide precise details of the binding mode and guide the rational design of next-generation inhibitors with improved potency and selectivity.
Mechanisms of Resistance: As with other kinase inhibitors, acquired resistance is a significant clinical challenge. Research should focus on identifying the molecular mechanisms by which cancer cells become resistant to imidazo[2,1-b]oxazole-based inhibitors. This involves studying potential secondary mutations in the target kinase or the activation of bypass signaling pathways.
Computational Simulations: Advanced molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the inhibitor-kinase complex, calculate binding free energies, and reveal the role of solvent molecules in the binding pocket. nih.govtandfonline.com These studies can complement experimental data to build a comprehensive model of the biological action.
Table 2: Known and Potential Biological Targets for the Imidazo[2,1-b]oxazole Scaffold
| Target Class | Specific Target(s) | Therapeutic Relevance | Reference |
|---|---|---|---|
| Kinases | B-RAF, C-RAF (RAF1), p38 MAP Kinase | Oncology (Melanoma, TNBC), Inflammation | mdpi.comnih.goviiarjournals.org |
| Microtubules | Tubulin Polymerization | Oncology | nih.gov |
| Hypoxia-Inducible Factors | Prolyl Hydroxylase (PHD2) | Oncology, Anemia | ijpsr.com |
| Receptors | Androgen Receptor | Oncology (Prostate Cancer) | mdpi.com |
Exploration of New Therapeutic Applications Beyond Current Scope
The structural features of the imidazo[2,1-b]oxazole core suggest that its therapeutic potential may extend beyond oncology. The broader class of related fused heterocycles, such as imidazo[2,1-b]thiazoles, has demonstrated a wide range of pharmacological activities that warrant investigation for imidazo[2,1-b]oxazole derivatives. chemmethod.comnih.govnih.gov
Anti-inflammatory Diseases: Given the role of kinases like p38 MAPK in inflammatory signaling, imidazo[2,1-b]oxazole derivatives could be explored as treatments for chronic inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease. mdpi.com
Infectious Diseases: Fused heterocyclic systems are known to possess potent antimicrobial and antiviral properties. chemmethod.comnih.gov Screening this compound and related compounds against a broad panel of bacterial, fungal, and viral pathogens could uncover new leads for anti-infective agents.
Neurodegenerative Disorders: Dysregulation of kinase signaling pathways is implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's. The potential for imidazo[2,1-b]oxazole derivatives to modulate these pathways makes them interesting candidates for neuroprotection.
Cardiovascular and Metabolic Diseases: Certain kinase targets are involved in cardiovascular and metabolic regulation. Exploring the activity of this compound class against targets relevant to diabetes or hypertension could open new therapeutic avenues. jcchems.com
Table 3: Potential New Therapeutic Areas for Imidazo[2,1-b]oxazole Derivatives
| Therapeutic Area | Potential Molecular Target(s) | Rationale |
|---|---|---|
| Anti-inflammatory | p38 MAPK, JNK | Inhibition of pro-inflammatory cytokine production. mdpi.com |
| Antiviral | Viral kinases, Host-cell kinases | Broad activity of the related imidazo[2,1-b]thiazole (B1210989) scaffold. nih.gov |
| Antimycobacterial | Enzymes in bacterial cell wall synthesis | Known activity of related azole heterocycles. tandfonline.com |
| Neuroprotection | GSK-3β, CDK5 | Modulation of pathways involved in tau phosphorylation and neuronal apoptosis. |
Integration of Artificial Intelligence and Machine Learning in Imidazo[2,1-b]oxazole Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery by accelerating timelines and improving the success rate of preclinical candidates. ijirt.orgmednexus.orgaccscience.com Applying these technologies to the imidazo[2,1-b]oxazole scaffold can significantly enhance discovery and optimization efforts.
Predictive Modeling (QSAR): Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as CoMFA and CoMSIA, can be developed to predict the biological activity of novel imidazo[2,1-b]oxazole derivatives. nih.govtandfonline.com These models help identify key structural features required for potent activity and guide the design of new analogs.
De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for specific properties, such as high binding affinity for a target kinase and favorable drug-like characteristics. accscience.com This approach can explore a much larger chemical space than traditional library screening.
ADMET Prediction: ML models can accurately predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds early in the discovery process. nih.govjcchems.com This allows researchers to prioritize candidates with a higher probability of success in clinical trials and to filter out those likely to fail due to poor pharmacokinetics or toxicity. mdpi.com
Target Identification and Drug Repurposing: AI algorithms can analyze vast biological datasets (genomics, proteomics, clinical data) to identify novel biological targets for the imidazo[2,1-b]oxazole scaffold. mdpi.com Furthermore, AI can be used to screen existing derivatives against different disease models to identify new therapeutic uses (drug repurposing).
Table 4: Applications of AI/ML in the Imidazo[2,1-b]oxazole Discovery Pipeline
| Discovery Phase | AI/ML Application | Expected Outcome |
|---|---|---|
| Hit Identification | Virtual Screening, Target Identification | Faster identification of initial lead compounds and novel targets. mdpi.com |
| Lead Optimization | QSAR, Generative AI, Molecular Docking | Rational design of potent and selective analogs with improved properties. nih.govaccscience.com |
| Preclinical Development | ADMET/Toxicity Prediction | Higher success rate by prioritizing candidates with favorable safety and PK profiles. nih.gov |
| Translational Research | Drug Repurposing, Biomarker Discovery | Identification of new disease indications and patient stratification strategies. mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
